molecular formula C16H9F3O5 B3963877 7,8-dihydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

7,8-dihydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B3963877
M. Wt: 338.23 g/mol
InChI Key: ZXCSDLFJAHLZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dihydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as Fisetin, is a natural flavonoid that is commonly found in fruits and vegetables, such as strawberries, apples, and onions. This compound has gained significant attention in recent years due to its potential health benefits, including its antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 7,8-dihydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood, but research has shown that this compound can modulate various signaling pathways in the body. This compound has been found to activate the Nrf2 pathway, which is a major regulator of antioxidant defense in the body. This compound has also been found to inhibit the PI3K/Akt/mTOR pathway, which is a major signaling pathway that regulates cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to reduce oxidative stress, inflammation, and cell proliferation. This compound has also been found to induce apoptosis, which is a programmed cell death that is important for maintaining the balance between cell growth and cell death.

Advantages and Limitations for Lab Experiments

7,8-dihydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for lab experiments. This compound is a natural compound that is readily available from natural sources, and it can be synthesized through various methods. This compound is also relatively inexpensive compared to other compounds that are used in lab experiments.
However, there are some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 7,8-dihydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one. One area of research is to investigate the potential use of this compound in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another area of research is to investigate the mechanisms of action of this compound, including its effects on various signaling pathways in the body. Finally, research can be conducted to improve the bioavailability of this compound, which can increase its effectiveness in vivo.
Conclusion:
In conclusion, this compound is a natural flavonoid that has gained significant attention in recent years due to its potential health benefits. This compound has antioxidant, anti-inflammatory, and anticancer properties, and it has been found to protect against oxidative stress, reduce inflammation, and induce apoptosis. This compound can be synthesized through various methods, including chemical synthesis and extraction from natural sources. While this compound has several advantages for lab experiments, there are also some limitations to using this compound. Future research can focus on investigating the potential use of this compound in the treatment of various diseases, the mechanisms of action of this compound, and improving the bioavailability of this compound.

Scientific Research Applications

7,8-dihydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential health benefits. Research has shown that this compound has antioxidant, anti-inflammatory, and anticancer properties. This compound has been found to protect against oxidative stress, which is a major contributor to various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
This compound has also been found to have anti-inflammatory properties. Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. This compound has been found to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body.

properties

IUPAC Name

7,8-dihydroxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O5/c17-16(18,19)15-14(23-8-4-2-1-3-5-8)11(21)9-6-7-10(20)12(22)13(9)24-15/h1-7,20,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCSDLFJAHLZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
7,8-dihydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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